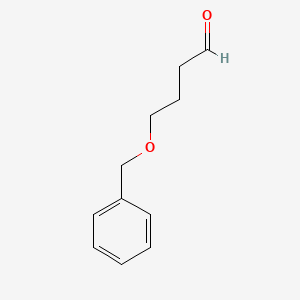

4-(Benciloxi)butanal

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(Benzyloxy)butanal often involves intricate chemical pathways, including the utilization of side-chain liquid crystalline polysiloxanes containing benzoate side groups and the employment of tandem ring-closing metathesis–radical cyclization based on phenylseleno butanal derivatives. These methods demonstrate the chemical versatility and reactivity of 4-(Benzyloxy)butanal and its derivatives in forming complex structures and achieving specific molecular configurations (Hsu et al., 1997) (Clive & Cheng, 2001).

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)butanal and its derivatives has been extensively studied through techniques such as nuclear magnetic resonance (NMR). These studies provide detailed insights into the chemical structure, offering a foundation for understanding the compound's reactivity and properties. The identification of 4-(2-(4-(Benzyloxy)Phenoxy)Ethoxy) Butane-1,2,3-Triol by NMR is a prime example of the depth of analysis possible for such compounds (Yu Shu-lin, 2010).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 4-(Benzyloxy)butanal derivatives has highlighted their ability to undergo various transformations. These include the development of methods for synthesizing functionalized benzoxazine derivatives, which are fundamental structures within the oxazine group. Such studies underline the compound's potential as a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical reactions (Nakamura et al., 2003).

Physical Properties Analysis

The physical properties of 4-(Benzyloxy)butanal and related compounds, such as their mesomorphic behavior and thermal stability, have been a subject of study. Investigations into the effects of substituents on these properties reveal how molecular modifications can influence the material characteristics, such as liquid crystalline behavior and thermal degradation temperatures. This research is crucial for tailoring the physical properties of these compounds for specific applications (Hsu et al., 1997).

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)butanal, including reactivity patterns and stability, are deeply influenced by its molecular structure. Studies focusing on the synthesis and reactivity of specific derivatives provide insights into how the compound interacts in chemical reactions, offering pathways to novel compounds and materials. Such research underscores the compound's role as a building block in organic synthesis and its potential for creating diverse chemical entities (Cosimelli et al., 2001).

Aplicaciones Científicas De Investigación

Síntesis orgánica

4-(Benciloxi)butanal: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para preparar varios compuestos a través de reacciones como la oxidación de Swern y la olefinación de Wadsworth-Emmons . Estas reacciones son fundamentales para construir enlaces dobles carbono-carbono, que son esenciales para crear moléculas orgánicas complejas.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is believed to interact with various molecules in diverse ways . It can act as a ligand, binding to specific molecules and exerting influence over their structure and function .

Mode of Action

4-(Benzyloxy)butanal is believed to function as a proton donor . This property enables it to interact with various molecules, leading to the formation of novel compounds and the modification of existing ones .

Biochemical Pathways

It is also used in the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination .

Pharmacokinetics

It is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , which suggests it may have good bioavailability.

Result of Action

The result of 4-(Benzyloxy)butanal’s action is the formation of novel compounds and the modification of existing ones . It has served as a catalyst in the synthesis of organic compounds, including esters, amides, and alcohols . It is also used in the preparation of ethyl 6-benzyloxy-2-hexenoate .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)butanal can be influenced by environmental factors. It is known that the compound is a colorless and volatile liquid that exhibits solubility in both water and organic solvents , suggesting that it can adapt to various environments.

Propiedades

IUPAC Name |

4-phenylmethoxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTISZPXYPZNBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282789 | |

| Record name | 4-(benzyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5470-84-8 | |

| Record name | 5470-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)